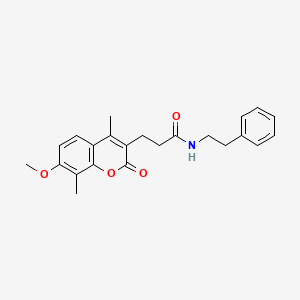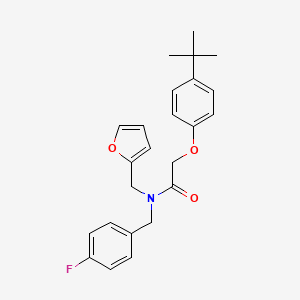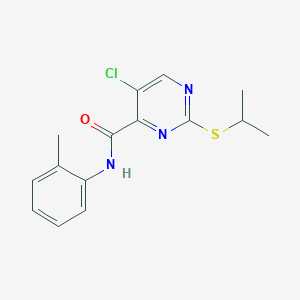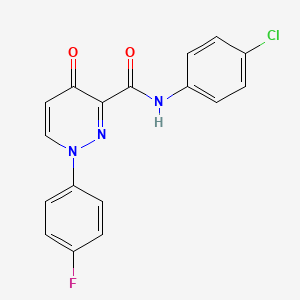![molecular formula C26H20O5 B11383044 3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B11383044.png)
3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5,9-ジメチル-3-(2-ナフチル)-7-オキソ-7H-フロ[3,2-g]クロメン-6-イル]プロパン酸は、フロクロメン類に属する複雑な有機化合物です。これらの化合物は、多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物の構造は、ナフチル基とプロパン酸側鎖を持つフロクロメンコアを含み、これはその独特の化学的特性に貢献しています。
2. 製法
合成ルートと反応条件: 3-[5,9-ジメチル-3-(2-ナフチル)-7-オキソ-7H-フロ[3,2-g]クロメン-6-イル]プロパン酸の合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、フロクロメンコアを形成するために、適切な前駆体を酸性または塩基性条件下で環化させることです。ナフチル基の導入は、フリーデル・クラフツアシル化またはアルキル化反応によって達成できます。最後の段階は、エステル化またはアミド化反応によってプロパン酸側鎖を付加することです。
工業的製造方法: この化合物の工業的製造には、高収率と高純度を確保するために、最適化された合成ルートが使用される場合があります。これには、触媒、制御された反応条件、再結晶またはクロマトグラフィーなどの精製技術の使用が含まれます。
反応の種類:
酸化: この化合物は、特にナフチル基で酸化反応を起こし、キノンまたは他の酸化誘導体の生成につながります。
還元: 還元反応は、フロクロメンコアのカルボニル基を標的にし、それをアルコールに変換します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムまたは三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: ハロゲン、ハロゲン化アルキル、またはニトロ化剤などの試薬は、適切な条件下で使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアルコールを生成する可能性があります。
4. 科学研究への応用
3-[5,9-ジメチル-3-(2-ナフチル)-7-オキソ-7H-フロ[3,2-g]クロメン-6-イル]プロパン酸は、科学研究でいくつかの用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物の生物活性は、酵素相互作用と細胞プロセスを研究するための候補となっています。
産業: これは、新しい材料の開発に、または他の工業用化学品の合成の中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene core. The introduction of the naphthyl group can be achieved through Friedel-Crafts acylation or alkylation reactions. The final step involves the addition of the propanoic acid side chain through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furochromene core, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
3-[5,9-ジメチル-3-(2-ナフチル)-7-オキソ-7H-フロ[3,2-g]クロメン-6-イル]プロパン酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物は、これらの標的を阻害または活性化し、細胞経路の変化につながる可能性があります。関与する正確な経路は、特定の生物学的コンテキストと標的の性質によって異なります。
類似化合物:
クマリン類: これらの化合物は、同様のコア構造を共有していますが、環系に付加された置換基が異なります。
フラボノイド: 同様のコアですが、異なる官能基と生物活性を持つ化合物の別のクラスです。
ナフトフラン: フロクロメンコアと同様に、ナフチル基がフラン環に縮合した化合物です。
独自性: 3-[5,9-ジメチル-3-(2-ナフチル)-7-オキソ-7H-フロ[3,2-g]クロメン-6-イル]プロパン酸は、官能基の特定の組み合わせとその結果生じる化学的特性のために独自です。この独自性は、その多様な用途と、研究ツールや医薬品候補としての可能性に貢献しています。
類似化合物との比較
Coumarins: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Flavonoids: Another class of compounds with a similar core but different functional groups and biological activities.
Naphthofurans: Compounds that include a naphthyl group fused to a furan ring, similar to the furochromene core.
Uniqueness: 3-[5,9-dimethyl-3-(2-naphthyl)-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness contributes to its diverse applications and potential as a research tool and pharmaceutical candidate.
特性
分子式 |
C26H20O5 |
|---|---|
分子量 |
412.4 g/mol |
IUPAC名 |
3-(5,9-dimethyl-3-naphthalen-2-yl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid |
InChI |
InChI=1S/C26H20O5/c1-14-19(9-10-23(27)28)26(29)31-25-15(2)24-21(12-20(14)25)22(13-30-24)18-8-7-16-5-3-4-6-17(16)11-18/h3-8,11-13H,9-10H2,1-2H3,(H,27,28) |
InChIキー |
HEYYOPXUTIPZBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-ethyl-4-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B11382962.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-methoxybenzamide](/img/structure/B11382965.png)


![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11382980.png)

![N,3'-diphenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11382986.png)
![N-(2-chlorobenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11382990.png)


![N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B11383000.png)
![3-(2-hydroxyphenyl)-4-(4-hydroxyphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383006.png)
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11383013.png)
![N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11383018.png)
